Cas no 1489918-40-2 (2-METHYLCYCLOPENTANE-1-SULFONAMIDE)
2-METHYLCYCLOPENTANE-1-SULFONAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-METHYLCYCLOPENTANE-1-SULFONAMIDE
- Cyclopentanesulfonamide, 2-methyl-
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- MDL: MFCD21123973
- Inchi: 1S/C6H13NO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
- InChI Key: BQGPGOFKWJSWSV-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)CCCC1C
2-METHYLCYCLOPENTANE-1-SULFONAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1086480-1g |
2-Methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 1g |
$870.0 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315089-100mg |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 100mg |
¥4089 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315089-250mg |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 250mg |
¥6290 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315089-500mg |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 500mg |
¥9219 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315089-1g |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 1g |
¥11811 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037072-1g |
2-Methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 1g |
¥5971.0 | 2023-04-01 | |
| Enamine | EN300-277322-0.05g |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 0.05g |
$282.0 | 2023-09-10 | |
| Enamine | EN300-277322-0.1g |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 0.1g |
$420.0 | 2023-09-10 | |
| Enamine | EN300-277322-0.25g |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 0.25g |
$601.0 | 2023-09-10 | |
| Enamine | EN300-277322-0.5g |
2-methylcyclopentane-1-sulfonamide |
1489918-40-2 | 95% | 0.5g |
$947.0 | 2023-09-10 |
2-METHYLCYCLOPENTANE-1-SULFONAMIDE Suppliers
2-METHYLCYCLOPENTANE-1-SULFONAMIDE Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-METHYLCYCLOPENTANE-1-SULFONAMIDE
Recent Advances in the Study of 2-METHYLCYCLOPENTANE-1-SULFONAMIDE (CAS: 1489918-40-2) in Chemical Biology and Pharmaceutical Research
The compound 2-METHYLCYCLOPENTANE-1-SULFONAMIDE (CAS: 1489918-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its unique properties and potential applications.
One of the key areas of research has been the synthesis and optimization of 2-METHYLCYCLOPENTANE-1-SULFONAMIDE. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more accessible for further pharmacological studies. The researchers employed a combination of cyclopentane ring functionalization and sulfonamide coupling, achieving a high degree of stereochemical control. This advancement is critical for scaling up production and ensuring reproducibility in preclinical studies.
In terms of biological activity, 2-METHYLCYCLOPENTANE-1-SULFONAMIDE has been investigated for its inhibitory effects on carbonic anhydrase isoforms. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits selective inhibition against CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the sulfonamide moiety within the active site of these enzymes, providing valuable insights for the design of next-generation inhibitors.
Another significant development is the exploration of 2-METHYLCYCLOPENTANE-1-SULFONAMIDE as a potential anti-inflammatory agent. Research published in the European Journal of Pharmacology (2023) demonstrated its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. The mechanism appears to involve the modulation of NF-κB signaling pathways, suggesting its utility in treating chronic inflammatory conditions. These findings have sparked interest in further preclinical evaluations, including toxicity and pharmacokinetic studies.
Beyond its therapeutic potential, 2-METHYLCYCLOPENTANE-1-SULFONAMIDE has also been explored as a chemical probe in proteomics research. A study in ACS Chemical Biology (2024) highlighted its use in activity-based protein profiling (ABPP) to identify novel sulfonamide-binding proteins in complex biological samples. This approach has uncovered previously unknown targets, expanding our understanding of sulfonamide interactions within the proteome.
In conclusion, recent research on 2-METHYLCYCLOPENTANE-1-SULFONAMIDE (CAS: 1489918-40-2) has revealed its multifaceted potential in drug discovery and chemical biology. From its optimized synthesis to its diverse biological activities, this compound represents a valuable tool for both therapeutic development and fundamental research. Future studies are expected to further explore its clinical applications and mechanistic details, potentially leading to novel treatments for cancer, inflammation, and other diseases.
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